4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a complex organic compound with a unique structure that combines biphenyl, hydrazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Biphenyl-4-yloxyacetic Acid: This step involves the reaction of biphenyl with chloroacetic acid in the presence of a base to form biphenyl-4-yloxyacetic acid.
Acylation: The biphenyl-4-yloxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 4-methoxybenzaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and benzoate moieties.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yloxyacetic Acid Derivatives: Compounds with similar biphenyl and acetic acid moieties.
Hydrazone Derivatives: Compounds containing hydrazone linkages.
Benzoate Esters: Compounds with similar benzoate ester structures.
Uniqueness
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is unique due to its combination of biphenyl, hydrazone, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H24N2O5 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H24N2O5/c1-34-25-15-11-24(12-16-25)29(33)36-27-13-7-21(8-14-27)19-30-31-28(32)20-35-26-17-9-23(10-18-26)22-5-3-2-4-6-22/h2-19H,20H2,1H3,(H,31,32)/b30-19+ |
InChI Key |
NEXYQVKVYBLYSR-NDZAJKAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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